molecular formula C10H12N2O3S B13297868 3-(3-Aminopropoxy)-1,2-benzothiazole-1,1-dione

3-(3-Aminopropoxy)-1,2-benzothiazole-1,1-dione

Cat. No.: B13297868
M. Wt: 240.28 g/mol
InChI Key: HOSMLFCXLZIOGI-UHFFFAOYSA-N
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Description

3-(3-Aminopropoxy)-1,2-benzothiazole-1,1-dione is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and environmental science. The structure of this compound consists of a benzothiazole ring system with an aminopropoxy group attached to it, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropoxy)-1,2-benzothiazole-1,1-dione typically involves the reaction of 3-aminopropanol with 1,2-benzothiazole-1,1-dione under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 3-aminopropanol, followed by nucleophilic substitution with the benzothiazole derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropoxy)-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

3-(3-Aminopropoxy)-1,2-benzothiazole-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of photonic biosensors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropoxy)-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The aminopropoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the benzothiazole ring system can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminopropoxy)-1,2-benzothiazole-1,1-dione is unique due to its specific combination of the benzothiazole ring and aminopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]propan-1-amine

InChI

InChI=1S/C10H12N2O3S/c11-6-3-7-15-10-8-4-1-2-5-9(8)16(13,14)12-10/h1-2,4-5H,3,6-7,11H2

InChI Key

HOSMLFCXLZIOGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCCCN

Origin of Product

United States

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